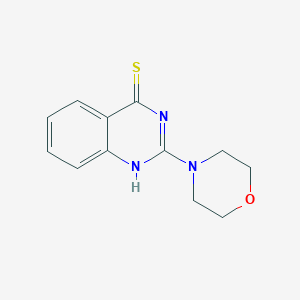

2-morpholin-4-yl-1H-quinazoline-4-thione

Description

Properties

IUPAC Name |

2-morpholin-4-yl-1H-quinazoline-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c17-11-9-3-1-2-4-10(9)13-12(14-11)15-5-7-16-8-6-15/h1-4H,5-8H2,(H,13,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQJGPMRUXAXNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=S)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Followed by Thionation

A two-step approach is commonly employed:

-

Synthesis of 2-morpholinoquinazolin-4(3H)-one :

-

Thionation with Phosphorus Decasulfide (P₄S₁₀) :

Key Analytical Data for Intermediate and Final Product

Alternative Pathway: Cyclocondensation of Thiobenzamide Derivatives

A one-pot method involves:

-

Starting material : 2-Amino-N-morpholinothiobenzamide is cyclized with acetone under silica gel catalysis.

-

Conditions : Room temperature, 24 hours.

Mechanistic Insight :

The reaction proceeds via imine formation followed by cyclization, with silica gel acting as a mild acid catalyst. This method avoids the need for thionation but requires pre-functionalized thiobenzamide precursors.

Optimization of Reaction Parameters

Thionation Efficiency

-

P₄S₁₀ stoichiometry : A 1:2 molar ratio of quinazolinone to P₄S₁₀ ensures complete conversion.

-

Side reactions : Over-thionation is mitigated by controlling reaction time (<6 hours).

Structural Characterization and Spectral Data

NMR Spectroscopy

UV-Vis and Fluorescence Profiles

-

Fluorescence : Quantum yield (Φ) = 40% in solid state, attributed to restricted intramolecular rotation.

Challenges and Mitigation Strategies

Byproduct Formation During Thionation

Morpholine Substituent Steric Effects

-

Impact : Meta-substitution reduces conjugation efficiency, causing blue-shifted absorption.

-

Workaround : Para-substituted analogs (e.g., 2-(4-morpholinophenyl)) enhance planarization and emission intensity.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Nucleophilic substitution + thionation | High purity, scalable | Requires P₄S₁₀ handling | 72–88 |

| Cyclocondensation | One-pot, avoids thionation | Limited substrate scope | 49–84 |

Chemical Reactions Analysis

Types of Reactions

2-morpholin-4-yl-1H-quinazoline-4-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the quinazoline ring can lead to the formation of dihydroquinazoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazoline derivatives, and various substituted quinazoline compounds.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Quinazoline derivatives, including 2-morpholin-4-yl-1H-quinazoline-4-thione, are investigated for their potential as therapeutic agents for various diseases.

Industry: The compound is used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-morpholin-4-yl-1H-quinazoline-4-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. Molecular docking studies have shown that it can bind to the active sites of target proteins, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Structural Features

Core Heterocyclic Systems

- Quinazoline vs. Benzimidazole vs. Thienopyrimidine: 2-Morpholin-4-yl-1H-quinazoline-4-thione: Bicyclic quinazoline core with two nitrogen atoms in the six-membered ring. 3-(Morpholin-4-ylmethyl)-1H-benzimidazole-2-thione (): Benzimidazole core (fused benzene and imidazole rings) with a morpholine-methyl group and thione. Thieno[3,2-d]pyrimidine derivatives (): Fused thiophene-pyrimidine systems, offering sulfur-containing aromaticity.

Substituent Effects

- The morpholine group in all three compounds improves solubility but varies in connectivity: directly attached to quinazoline (C–N bond) vs. methyl-linked in benzimidazole (C–CH2–N) .

- Thione groups in quinazoline and benzimidazole enhance hydrogen-bonding capacity, whereas the aldehyde in ’s thienopyrimidine derivative introduces electrophilic reactivity .

Physicochemical Properties

Q & A

Basic Research: What are the standard synthetic routes for preparing 2-morpholin-4-yl-1H-quinazoline-4-thione, and what analytical techniques validate its purity?

Methodological Answer:

The compound is typically synthesized via cyclocondensation of 2-aminobenzamide derivatives with morpholine-containing reagents. For example, acylation of 2-aminobenzoic amide with a morpholinyl carbonyl chloride followed by cyclization yields the quinazoline core. Thionation with phosphorus pentasulfide (P₂S₅) converts the 4-oxo group to a 4-thione . Analytical validation includes:

- Thin-layer chromatography (TLC) to monitor reaction progress.

- ¹H/¹³C NMR spectroscopy to confirm structural integrity (e.g., morpholine proton signals at δ ~3.5–4.0 ppm).

- X-ray crystallography for unambiguous structural confirmation, using software like SHELXL for refinement .

Advanced Research: How can regioselectivity challenges in quinazoline-thione functionalization be addressed?

Methodological Answer:

Regioselectivity in substitution reactions (e.g., alkylation or arylation) is influenced by electronic and steric factors. Strategies include:

- DFT calculations to predict reactive sites (e.g., sulfur at C4 vs nitrogen at N1/N3) based on electron density maps .

- Directed metalation : Use of protecting groups (e.g., Boc) to block undesired positions.

- Kinetic vs thermodynamic control : Adjusting reaction temperature and solvent polarity to favor specific intermediates. For example, polar aprotic solvents like DMF may stabilize charged transition states .

Basic Research: What crystallographic tools are recommended for structural determination of quinazoline derivatives?

Methodological Answer:

- X-ray diffraction (XRD) with programs like SHELXTL or WinGX for data processing and refinement .

- ORTEP-3 for visualizing thermal ellipsoids and molecular geometry .

- Structure validation using checkCIF/PLATON to identify errors in bond lengths, angles, or displacement parameters .

Advanced Research: How can nonplanar ring puckering in quinazoline derivatives be quantified?

Methodological Answer:

The Cremer-Pople puckering parameters (amplitude , phase angle ) are used to describe ring distortions. For example:

- Six-membered rings : Calculate puckering coordinates from atomic coordinates using software like PARST or PLATON.

- DFT optimization : Compare experimental (XRD) and computed (gas-phase) geometries to assess crystal-packing effects .

- Case study : A quinazoline with a puckered morpholine ring may show , indicating significant deviation from planarity .

Basic Research: What biological activities are associated with quinazoline-4-thione derivatives?

Methodological Answer:

Quinazoline-4-thiones exhibit:

- Antimicrobial activity : Tested via MIC assays against bacterial/fungal strains.

- Anticancer potential : Evaluated through MTT assays targeting cancer cell lines (e.g., HeLa, MCF-7).

- Electrochemical properties : Cyclic voltammetry (CV) reveals redox behavior linked to ferrocenyl or morpholine substituents .

Advanced Research: How can contradictory data in redox behavior be resolved for morpholine-substituted quinazolines?

Methodological Answer:

Contradictions may arise from solvent effects or competing redox sites. Approaches include:

- Controlled-potential electrolysis to isolate intermediates.

- DFT-computed HOMO/LUMO energies to identify redox-active moieties (e.g., sulfur vs morpholine).

- Spectroelectrochemistry : Coupling CV with UV-vis to track electronic transitions during oxidation/reduction .

Basic Research: What are the best practices for validating synthetic yields in thionation reactions?

Methodological Answer:

- Quantitative ¹H NMR : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to calculate yields.

- HPLC-MS : Monitor byproduct formation (e.g., unreacted 4-oxo precursor).

- Elemental analysis to confirm sulfur content post-thionation .

Advanced Research: How can computational methods improve reaction design for quinazoline-thione derivatives?

Methodological Answer:

- Reaction pathway modeling : Use Gaussian or ORCA to simulate transition states and activation energies.

- Solvent effects : COSMO-RS calculations to optimize solvent choice for solubility/reactivity.

- Machine learning : Train models on existing datasets to predict regioselectivity or byproduct formation .

Basic Research: What spectroscopic techniques differentiate quinazoline-4-thione from its 4-oxo analog?

Methodological Answer:

- IR spectroscopy : Thione C=S stretch at ~1200–1250 cm⁻¹ vs C=O at ~1650–1700 cm⁻¹.

- ¹³C NMR : Thione carbon resonates at ~180–190 ppm, distinct from 4-oxo (~160–170 ppm) .

Advanced Research: How to address discrepancies between crystallographic and DFT-optimized structures?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.